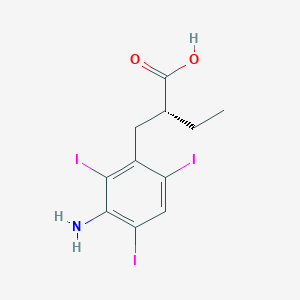

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

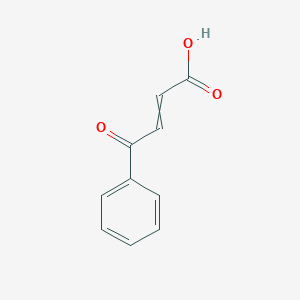

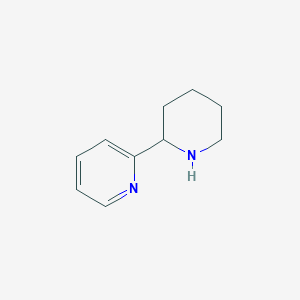

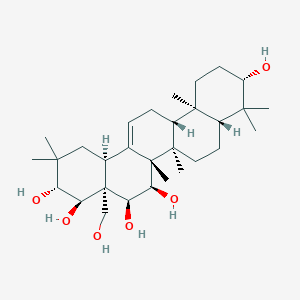

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, also known as iopamidol, is a water-soluble iodinated contrast agent used in medical imaging. It is a nonionic dimeric molecule that is commonly used in computed tomography (CT) scans, angiography, and urography. Iopamidol has a high molecular weight and is excreted primarily through the kidneys, making it an ideal contrast agent for imaging of the urinary system.

Mécanisme D'action

Iopamidol works by increasing the contrast between the tissues and organs being imaged and the surrounding tissues. It does this by absorbing X-rays more than the surrounding tissues, making the tissues appear more opaque on the resulting image.

Effets Biochimiques Et Physiologiques

Iopamidol is a relatively safe contrast agent when used in recommended doses. However, it can cause adverse reactions in some individuals, including allergic reactions, kidney damage, and thyroid dysfunction. These adverse effects are rare and are usually mild.

Avantages Et Limitations Des Expériences En Laboratoire

Iopamidol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It is also relatively safe when used in recommended doses. However, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- has limitations in lab experiments, including its high cost and limited availability.

Orientations Futures

There are several future directions for research on Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-. One area of research is the development of new contrast agents with improved imaging properties and fewer adverse effects. Another area of research is the use of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, research is needed to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-, particularly in vulnerable populations such as children and pregnant women.

Conclusion:

In conclusion, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is a widely used contrast agent in medical imaging. It has a well-established safety profile and is effective in visualizing the blood vessels, organs, and tissues of the body. While there are limitations to its use in lab experiments, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- remains an important tool for researchers and clinicians alike. Further research is needed to develop new contrast agents and to better understand the mechanisms of action and adverse effects of Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)-.

Méthodes De Synthèse

Iopamidol is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with alpha-ethylbenzyl alcohol in the presence of a catalyst. The resulting product is then purified through a series of steps to yield the final product.

Applications De Recherche Scientifique

Iopamidol has been extensively studied for its use in medical imaging. It is commonly used in CT scans to visualize the blood vessels, organs, and tissues of the body. It is also used in angiography to visualize the blood vessels in the heart and other organs. In addition, Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- is used in urography to visualize the urinary system.

Propriétés

Numéro CAS |

17879-97-9 |

|---|---|

Nom du produit |

Benzenepropanoic acid, 3-amino-alpha-ethyl-2,4,6-triiodo-, (alphaR)- |

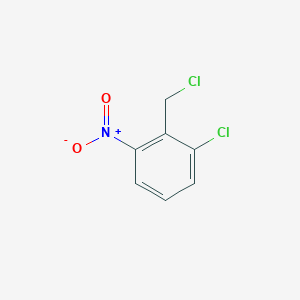

Formule moléculaire |

C11H12I3NO2 |

Poids moléculaire |

570.93 g/mol |

Nom IUPAC |

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |

InChI |

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1 |

Clé InChI |

OIRFJRBSRORBCM-RXMQYKEDSA-N |

SMILES isomérique |

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

SMILES canonique |

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.